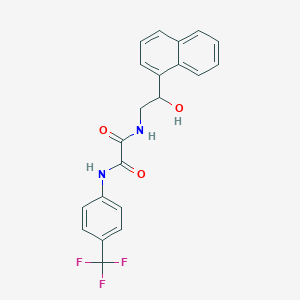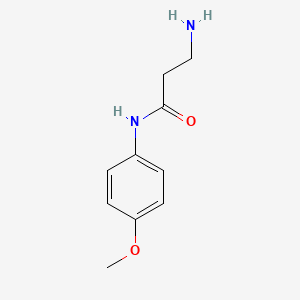
3-amino-N-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-amino-N-(4-methoxyphenyl)propanamide” is a chemical compound with the molecular weight of 194.23 . It is available in oil form . The IUPAC name for this compound is N-(3-amino-4-methoxyphenyl)propanamide .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H14N2O2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h4-6H,3,11H2,1-2H3,(H,12,13) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is an oil with a molecular weight of 194.23 . The InChI key, which is a unique identifier for the compound, isKQGBYRNFIMZEBI-UHFFFAOYSA-N .
Scientific Research Applications
Antioxidant and Anticancer Activity
3-amino-N-(4-methoxyphenyl)propanamide has shown promising results in the field of cancer research. A study demonstrated its derivatives' significant antioxidant activity, with some showing higher efficacy than ascorbic acid. Its anticancer activity was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, indicating potential as a therapeutic agent in cancer treatment (Tumosienė et al., 2020).
Corrosion Inhibition
Research has explored the application of this compound derivatives in corrosion control. A derivative, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, showed high inhibition efficiency for mild steel corrosion in hydrochloric acid, indicating its potential as a corrosion inhibitor (Bentiss et al., 2009).
Antibacterial and Antifungal Agents
Derivatives of this compound have been synthesized and showed significant antibacterial and antifungal activities. Some derivatives exhibited comparable activity to standard antibacterial and antifungal agents, highlighting their potential in antimicrobial applications (Helal et al., 2013).
Antinociceptive Activity
The antinociceptive (pain relief) activities of this compound derivatives have been studied, showing their potential for use in pain management. Some compounds exhibited higher potency than aspirin in pain relief tests in mice (Doğruer et al., 2000).
Melatonin Receptor Binding
The compound has been used in studies to investigate the binding site of the melatonin receptor. Substituted phenylalkyl amides, including this compound, were synthesized as potential melatonin analogs. This research provides insights into the interactions with the melatonin receptor, which could have implications in sleep and circadian rhythm regulation (Garratt et al., 1996).
Physico-Chemical Properties in Drug Design
The physico-chemical properties of this compound derivatives have been investigated for their potential in drug design. This includes studying lipophilicity, surface activity, and adsorbability, which are critical in understanding the relationship between a drug's structure and its biological activity (Stankovicová et al., 2014).
Tumor Cell Selectivity and Antiproliferative Activity
Research has shown that certain derivatives of this compound exhibit selective antiproliferative activity against specific tumor cell types. This indicates the potential of these compounds in targeted cancer therapy (Thomas et al., 2017).
Synthesis of Azole Derivatives and Antibacterial Activity
The synthesis of azole derivatives from this compound and its antibacterial activity has been investigated. This research contributes to the development of new antibacterial agents (Tumosienė et al., 2012).
Applications in Central Nervous System Disorders
Derivatives of this compound have been studied for their potential in treating central nervous system disorders. Their muscle relaxant and anticonvulsant activities were evaluated, demonstrating their potential use in neurological disorders (Tatee et al., 1986).
Mechanism of Action
Target of Action
It has been found to exhibit antioxidant and anticancer activities , suggesting that it may interact with molecular targets involved in oxidative stress and cancer pathways.
Mode of Action
Its antioxidant activity suggests that it may interact with reactive oxygen species (ros) and reactive nitrogen species (nos), neutralizing them and preventing oxidative stress . Its anticancer activity could be due to interactions with cellular targets that inhibit the proliferation of cancer cells .
Biochemical Pathways
Given its antioxidant and anticancer activities, it may influence pathways related to oxidative stress and cell proliferation .
Result of Action
3-amino-N-(4-methoxyphenyl)propanamide has been found to exhibit antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant . This suggests that it may effectively neutralize ROS and NOS, preventing oxidative stress and potentially protecting cells from damage . In addition, it has demonstrated anticancer activity, particularly against human glioblastoma U-87 cells .
Safety and Hazards
The compound is associated with certain hazards. Safety information includes pictograms GHS07 and hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
3-amino-N-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZGQPNGBGISAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2409843.png)

![4-p-Tolyl-5-(3,4,5-trimethoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2409846.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2409847.png)
![Methyl (E)-4-[[(2S,3R)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidin-3-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2409849.png)
![N-{4-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]phenyl}benzenesulfonamide](/img/structure/B2409850.png)

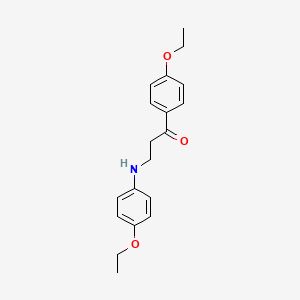
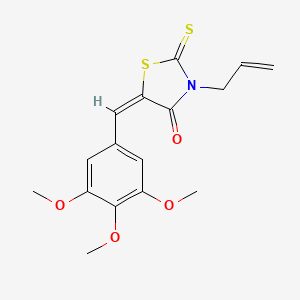
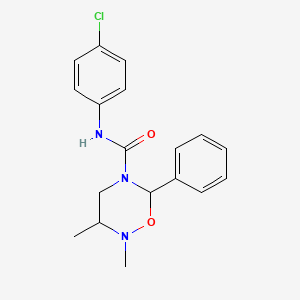
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)
